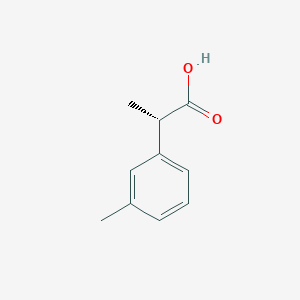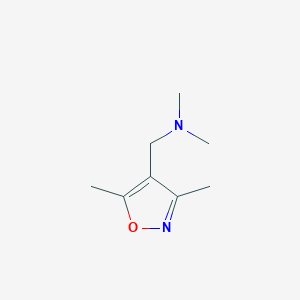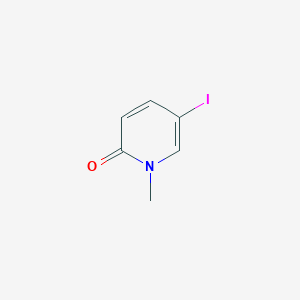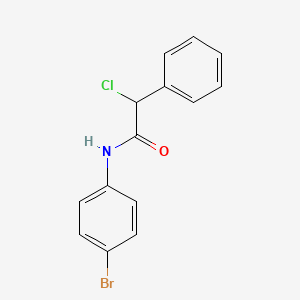
N-(4-bromophenyl)-2-chloro-2-phenylacetamide
描述
科学研究应用
N-(4-bromophenyl)-2-chloro-2-phenylacetamide has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, this compound has been used to study the effects of various drugs and other compounds on the biochemical pathways of cells. In physiology, this compound has been used to study the physiological effects of various drugs and other compounds. In pharmacology, this compound has been used to study the effects of various drugs and other compounds on the pharmacokinetics and pharmacodynamics of the body.
作用机制
Mode of Action
Compounds with similar structures have been shown to inhibit sdh . This inhibition disrupts the normal flow of electrons through the electron transport chain, affecting ATP production and leading to the accumulation of succinate in the cell.
Biochemical Pathways
The primary biochemical pathway affected by N-(4-bromophenyl)-2-chloro-2-phenylacetamide, based on its potential target, is the citric acid cycle (also known as the Krebs cycle or TCA cycle). Inhibition of SDH disrupts this cycle, leading to an accumulation of succinate and a decrease in the production of fumarate and malate, downstream products of the cycle .
Pharmacokinetics
The compound’s lipophilic character, suggested by its structure, may influence its bioavailability and distribution .
Result of Action
The inhibition of SDH and disruption of the citric acid cycle can have significant effects at the cellular level. This can lead to a decrease in ATP production, which can affect numerous cellular processes. Additionally, the accumulation of succinate can lead to changes in cellular metabolism .
实验室实验的优点和局限性
N-(4-bromophenyl)-2-chloro-2-phenylacetamide has several advantages for laboratory experiments. It is a small molecule, making it easy to synthesize and handle in the laboratory. It is also relatively stable, making it suitable for long-term storage. However, this compound also has several limitations. It is expensive to synthesize, and it is also difficult to control the concentration of the compound in laboratory experiments.
未来方向
N-(4-bromophenyl)-2-chloro-2-phenylacetamide has a wide range of potential future directions. It could be used to study the effects of various drugs and other compounds on biochemical pathways and physiological processes. It could also be used to develop new drugs and treatments for various diseases and disorders. Additionally, this compound could be used to study the effects of various environmental factors on biochemical pathways and physiological processes. Finally, this compound could be used to develop new methods for drug delivery and drug absorption.
属性
IUPAC Name |
N-(4-bromophenyl)-2-chloro-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-11-6-8-12(9-7-11)17-14(18)13(16)10-4-2-1-3-5-10/h1-9,13H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHXFFIGRPGHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B3146411.png)
![(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine](/img/structure/B3146422.png)
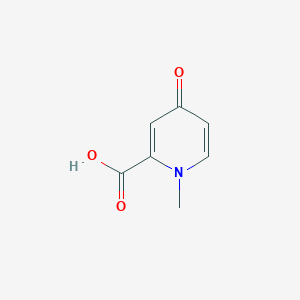
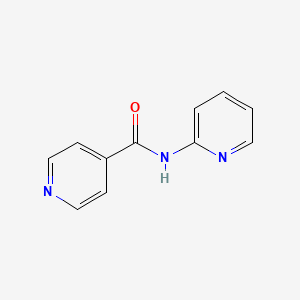



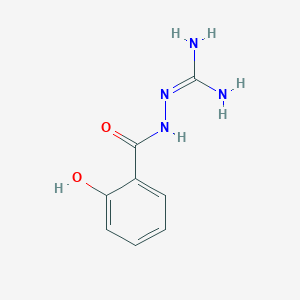

![(R)-tert-butyl 3-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B3146496.png)
![2-[1-(2-Amino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B3146497.png)
